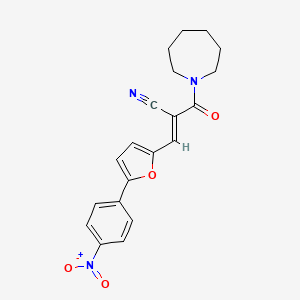![molecular formula C19H19ClFN3O2 B2457778 ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate CAS No. 923107-87-3](/img/structure/B2457778.png)
ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a carbamate group, which is derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a carbamate group, and a benzyl group with chlorine and fluorine substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole ring, the carbamate group, and the halogen substituents. For example, the benzimidazole ring might undergo electrophilic substitution reactions, while the carbamate group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring might contribute to its stability and aromaticity .Applications De Recherche Scientifique
Nanoparticle Delivery Systems
Ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate and related compounds have been investigated for their use in agricultural applications, particularly in the delivery of fungicides. Studies have focused on the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these compounds, aiming to improve the release profiles, reduce environmental toxicity, and enhance the efficacy of fungicidal treatments. Such carrier systems have demonstrated high association efficiency and modified release profiles, offering new options for plant disease management (Campos et al., 2015).
Antimicrobial and Antifilarial Activity
Research has also delved into the synthesis of benzimidazole carbamates to explore their biological activities, including their potential as antineoplastic and antifilarial agents. Certain derivatives have shown significant growth inhibition in cell lines and demonstrated in vivo antifilarial activity against various worms, suggesting their applicability in medical treatments for infections and possibly cancer (Ram et al., 1992).
Organocatalytic Properties
Further investigations have revealed the organocatalytic capabilities of ionic liquids containing benzimidazole derivatives. These compounds have been utilized in various chemical reactions, including benzoin condensation and hydroacylation, highlighting their versatility and potential in synthetic organic chemistry (Kelemen et al., 2011).
Antifungal Applications
Benzimidazole carbamates have been incorporated into polymers to create materials with antifungal properties. These materials have shown effectiveness against various fungal species, providing a promising approach for the development of antifungal agents with potential applications in healthcare and material sciences (Park et al., 2001).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of benzimidazole derivatives, including ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate, have been a subject of interest in the field of organic chemistry. Studies have focused on understanding their molecular structure, bonding interactions, and potential applications in various fields, ranging from material science to pharmaceuticals (Kumar et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-2-26-19(25)22-11-10-18-23-16-8-3-4-9-17(16)24(18)12-13-14(20)6-5-7-15(13)21/h3-9H,2,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRYXCJVMGUOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2457695.png)






![6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457706.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2457709.png)


![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)

